molecular formula C10H11N3O3 B1448871 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid CAS No. 2091704-86-6

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Cat. No. B1448871
CAS RN: 2091704-86-6
M. Wt: 221.21 g/mol
InChI Key: UPVJVDFWBIMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid (EEPA) is an organic compound that has recently been studied for its potential applications in scientific research. EEPA is an imidazole-containing carboxylic acid that is synthesized from ethyl acetoacetate and 3-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylate. EEPA is a white powder that is soluble in water and other polar solvents.

Scientific Research Applications

Cancer Treatment

This compound has been studied for its potential in treating cancer cells. The indole derivatives, which include the core structure of this compound, are known to exhibit properties that can inhibit the growth of cancer cells. Research has shown that these compounds can be used to develop biologically active compounds for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections. They have been found to be effective against a range of microbes, suggesting potential applications in combating bacterial and fungal infections .

Treatment of Disorders

Indole derivatives are also being explored for their role in treating various disorders in the human body. Their biological significance is evident in their ability to interact with cellular mechanisms, which could be harnessed to treat different types of disorders .

Multicomponent Reactions (MCRs)

These compounds play a crucial role in MCRs, which are sustainable strategies for synthesizing complex molecules. MCRs are high-yielding and cost-effective, making the derivatives of this compound ideal for creating pharmaceutically active structures .

Synthesis of Heterocyclic Compounds

The compound is a key precursor in the synthesis of various heterocyclic derivatives. Its inherent functional groups allow for easy C–C and C–N coupling reactions, which are fundamental in creating diverse biologically active structures .

Antioxidant Properties

Research has indicated that indole derivatives, related to this compound, possess antioxidant properties. These properties are crucial in developing treatments that protect cells from oxidative stress, which is implicated in many diseases .

properties

IUPAC Name

2-(3-ethyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-12-9-7(4-3-5-11-9)13(10(12)16)6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJVDFWBIMICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 2
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 3
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 5
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

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